![molecular formula C16H16N2O2 B4392662 N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide](/img/structure/B4392662.png)
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide
Overview
Description
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2005 by a group of researchers at the University of Kentucky. Since then, CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which can have a calming effect on the brain and reduce seizure activity.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce cocaine and nicotine self-administration in animal models, suggesting its potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation is that N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide is not very soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide. One area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide in patients with epilepsy. Another area of interest is its potential as a treatment for addiction. Preclinical studies have shown promising results, but more research is needed to determine its potential in humans. Additionally, there is interest in developing more potent and selective inhibitors of GABA transaminase based on the structure of N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide.
Scientific Research Applications
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, addiction, and anxiety. In animal models, N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizures and anxiety-like behavior. N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has also been shown to reduce cocaine and nicotine self-administration in animal models, suggesting its potential as a treatment for addiction.
properties
IUPAC Name |
N-cyclopropyl-2-(2-methoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-14-7-3-2-5-12(14)15-13(6-4-10-17-15)16(19)18-11-8-9-11/h2-7,10-11H,8-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPWRVGXLGLBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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